![molecular formula C18H13N3O2S B2668199 N-((2-(呋喃-2-基)吡啶-3-基)甲基)苯并[d]噻唑-2-甲酸酰胺 CAS No. 2034268-21-6](/img/structure/B2668199.png)

N-((2-(呋喃-2-基)吡啶-3-基)甲基)苯并[d]噻唑-2-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

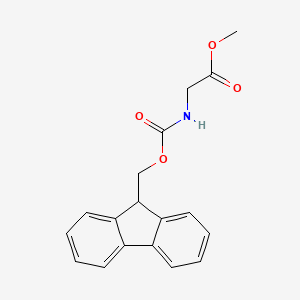

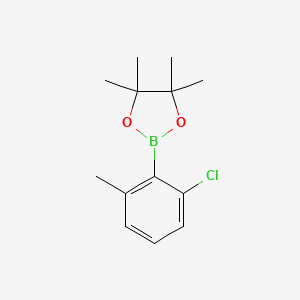

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of a similar compound was described in a study . The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide. This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. This carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to produce 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The synthesized compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .科学研究应用

合成与反应性

研究重点介绍了与 N-((2-(呋喃-2-基)吡啶-3-基)甲基)苯并[d]噻唑-2-甲酰胺相关的化合物的合成和反应性。例如,2-(呋喃-2-基)苯并[e][1,3]苯并噻唑的合成通过萘-1-胺与呋喃-2-羰基氯偶联,然后用无水甲苯中的 P2S5 处理,得到相应的硫代酰胺,然后氧化合成目标化合物。这些化合物进行各种亲电取代反应,包括硝化、溴化、甲酰化和酰化 (Aleksandrov & El’chaninov, 2017)。

抗菌和抗癌活性

另一项研究探索了从 3-(呋喃-2-基)-1-(对甲苯基)丙-2-烯-1-酮与各种试剂反应得到的吡啶和硫代酰胺衍生物的抗菌和抗癌活性。合成的化合物对 MCF-7 细胞系表现出显着的细胞毒性,突出了它们作为抗癌剂的潜力 (Zaki, Al-Gendey, & Abdelhamid, 2018)。

抗菌筛选

2-[(6-甲基-1,3-苯并噻唑-2-基)氨基]-N-[2-(取代苯基/呋喃-2-基)-4-氧代-1,3-噻唑烷-3-基]烟酰胺对各种细菌和真菌物种的体外抗菌筛选表明,一些化合物与标准药物相当,表明它们在抗菌应用中的潜力 (Patel & Shaikh, 2010)。

分子和电子结构研究

基于噻唑的杂环酰胺的研究,特别是 N-(噻唑-2-基)呋喃-2-甲酰胺,包括通过实验和理论方法对其分子和电子结构的研究。这些化合物对多种微生物表现出良好的抗菌活性,表明它们在药理学应用中的潜力 (Cakmak 等,2022)。

钯催化的交叉偶联

一项关于钯催化的交叉偶联以合成芳族硫醚的研究,其中使用 Na2S2O3 作为硫化剂,重点介绍了一种适用于一系列杂环化合物(包括苯并噻唑)的方法。该方法为构建 C-S 键提供了一种环保的替代方法,无需使用硫醇或硫酚,表明了其在合成化学中的实用性 (Qiao, Wei, & Jiang, 2014)。

属性

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c22-17(18-21-13-6-1-2-8-15(13)24-18)20-11-12-5-3-9-19-16(12)14-7-4-10-23-14/h1-10H,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDWEMRXJQJCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2668117.png)

![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)

![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)

![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)

![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)